4-(3-Hydroxyiminobutyl)phenol

Catalog No.
S1795259
CAS No.
1185238-88-3
M.F
C₁₀H₈D₅NO₂
M. Wt
184.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Hydroxyiminobutyl)phenol

CAS Number

1185238-88-3

Product Name

4-(3-Hydroxyiminobutyl)phenol

IUPAC Name

4-(3-hydroxyiminobutyl)phenol

Molecular Formula

C₁₀H₈D₅NO₂

Molecular Weight

184.25

InChI

InChI=1S/C10H13NO2/c1-8(11-13)2-3-9-4-6-10(12)7-5-9/h4-7,12-13H,2-3H2,1H3

SMILES

CC(=NO)CCC1=CC=C(C=C1)O

Synonyms

NSC 45681-d5

4-(3-Hydroxyiminobutyl)phenol is an organic compound characterized by a phenolic structure with a hydroxyl group and an imino group attached to a butyl chain. The compound can be represented by the molecular formula C10H13NC_{10}H_{13}N and features a phenolic ring substituted at the para position with a 3-hydroxyiminobutyl group. This unique structure imparts various chemical properties and biological activities, making it of interest in both synthetic chemistry and pharmacology.

  • Oxidation: The compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis and biological processes.
  • Electrophilic Aromatic Substitution: Given its phenolic nature, it can undergo typical electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring. For instance, it can react with halogens or acylating agents to introduce additional substituents .
  • Rearrangement Reactions: The presence of the hydroxyl and imino groups may facilitate rearrangement reactions under specific conditions, such as Fries rearrangement, where acyl groups migrate to ortho or para positions on the aromatic ring .

The biological activity of 4-(3-Hydroxyiminobutyl)phenol has been explored in various studies. It exhibits:

  • Antioxidant Properties: Compounds with similar structures often show significant antioxidant activity, which is beneficial for mitigating oxidative stress in biological systems.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.
  • Potential Neuroprotective Effects: Some derivatives of phenolic compounds have been linked to neuroprotective effects, indicating that 4-(3-Hydroxyiminobutyl)phenol may also exhibit similar benefits.

The synthesis of 4-(3-Hydroxyiminobutyl)phenol can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of 4-hydroxybenzaldehyde with an appropriate amine to form the imino group.
  • Reduction Reactions: The reduction of corresponding nitro or carbonyl precursors can yield the desired phenolic structure.
  • Functional Group Transformations: Starting from simpler phenolic compounds, various functional group transformations can be employed to introduce the hydroxyiminobutyl side chain.

4-(3-Hydroxyiminobutyl)phenol has potential applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in creating antioxidants or antimicrobial agents.
  • Chemical Synthesis: The compound serves as an intermediate in organic synthesis, particularly in synthesizing more complex molecules.
  • Material Science: Due to its phenolic structure, it could be utilized in creating polymers or resins with enhanced properties.

Studies on the interactions of 4-(3-Hydroxyiminobutyl)phenol with biological molecules are crucial for understanding its mechanism of action. These include:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its pharmacodynamics and potential therapeutic effects.
  • Enzyme Inhibition Studies: Understanding its role as an inhibitor or modulator of specific enzymes could reveal its utility in treating diseases related to oxidative stress or microbial infections.

Several compounds share structural similarities with 4-(3-Hydroxyiminobutyl)phenol. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-MethoxyphenolPhenolicExhibits strong antioxidant properties
4-AminophenolAminophenolKnown for analgesic effects
4-HydroxybenzaldehydeAldehydePrecursor for various synthetic pathways
Salicylic AcidHydroxybenzoic acidUsed in anti-inflammatory drugs

Uniqueness of 4-(3-Hydroxyiminobutyl)phenol

What sets 4-(3-Hydroxyiminobutyl)phenol apart from these similar compounds is its unique combination of both hydroxyl and imino functionalities on the same butyl chain attached to a phenolic ring. This configuration not only enhances its reactivity but also contributes to its potential biological activity, making it a compound of interest for further research and application development.

XLogP3

1.7

Dates

Modify: 2023-07-20

Explore Compound Types